(Imino(methylamino)methyl)urea

Description

Contextualization within Urea (B33335) and Guanidine (B92328) Chemical Space

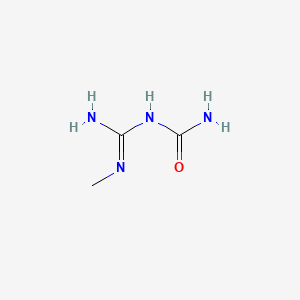

The molecular architecture of (Imino(methylamino)methyl)urea features a central carbonyl group bonded to two nitrogen atoms, a hallmark of the urea structure. ontosight.ai One of these nitrogen atoms is part of a methylamino group, while the other is integrated into an imino group, which introduces guanidine-like characteristics. ontosight.ai Guanidines are a class of organic compounds with a general structure of (R1R2N)(R3R4N)C=N-R5, and are noted for their strong basicity.

The presence of both urea and guanidine functionalities within the same molecule places this compound in a unique chemical space. Urea itself is a powerful protein denaturant and is widely utilized in fertilizers and as a raw material in the chemical industry. medchemexpress.com Guanidine and its derivatives, on the other hand, are explored for a multitude of applications, including as catalysts, in medicinal chemistry, and as superbases. researchgate.netineosopen.org The combination of these two structural motifs in this compound suggests a compound with a rich and complex chemical behavior, influenced by the properties of both parent classes. This duality is a key aspect of its academic interest, as it allows for the study of the interplay between these two important functional groups.

Due to the mobility of a hydrogen atom between the nitrogen atoms, this compound can exist in different tautomeric forms. ontosight.ai This structural flexibility is a crucial factor in its chemical reactivity and its potential interactions with other molecules.

Below is a data table summarizing the key identifiers and computed properties of this compound:

| Property | Value | Source |

| IUPAC Name | (N'-methylcarbamimidoyl)urea | nih.gov |

| Molecular Formula | C3H8N4O | nih.govontosight.ai |

| Molecular Weight | 116.12 g/mol | nih.gov |

| CAS Number | 44648-02-4 | nih.gov |

| InChIKey | JHZLFAAUEHTQBY-UHFFFAOYSA-N | nih.gov |

Significance of the this compound Moiety in Synthetic Chemistry and Fundamental Research

The this compound moiety serves as a valuable scaffold in synthetic chemistry. While the compound itself may not have widespread direct applications, its structure is a foundational element for the design and synthesis of more elaborate molecules with specific biological activities. ontosight.ai By modifying the side chains or substituents on the this compound core, chemists can fine-tune the resulting molecule's ability to engage with particular biochemical pathways. ontosight.ai

The synthesis of this compound and its derivatives typically involves the reaction of urea derivatives with methylamine (B109427) or related compounds. ontosight.ai The choice of synthetic methodology can significantly impact the yield and purity of the final product. ontosight.ai Research in this area contributes to the broader field of organic synthesis by developing new methods for creating substituted ureas and guanidines.

From a fundamental research perspective, this compound is a subject of interest for its potential biological activities, including antimicrobial and antifungal properties. ontosight.ai Studies on compounds with similar structures have indicated their capacity to inhibit the growth of certain microorganisms. ontosight.ai The specific biological activity of this compound can vary depending on the target organism and experimental conditions. ontosight.ai

Furthermore, the study of substituted guanidines, a class to which this compound belongs, is crucial for understanding their role in various chemical and biological processes. Knowledge of their tautomerism, for instance, is key to designing guanidines that can effectively interact with biological and chemical receptors. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

44648-02-4 |

|---|---|

Molecular Formula |

C3H8N4O |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

(N'-methylcarbamimidoyl)urea |

InChI |

InChI=1S/C3H8N4O/c1-6-2(4)7-3(5)8/h1H3,(H5,4,5,6,7,8) |

InChI Key |

JHZLFAAUEHTQBY-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)NC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Imino Methylamino Methyl Urea and Its Derivatives

Direct Synthetic Routes to the Core (Imino(methylamino)methyl)urea Structure

The formation of the fundamental this compound structure is typically achieved through reactions that build upon simple, readily available precursors.

The synthesis of urea (B33335) derivatives often involves nucleophilic addition reactions. A common strategy for creating N-substituted ureas is the reaction of amines with isocyanates. nih.gov This process can be adapted for the synthesis of the target compound. For instance, a primary amide can undergo a Hofmann rearrangement to generate an isocyanate intermediate in situ. A subsequent nucleophilic addition of an ammonia (B1221849) source can then yield the desired urea structure. organic-chemistry.org

The urea molecule itself is an ambident nucleophile, meaning it can react at different sites. semanticscholar.org While often considered inert, under specific conditions such as the presence of a base like sodium hydride, the urea anion can be generated and act as a potent nucleophile in substitution reactions. semanticscholar.orgkoreascience.kr A general approach for the synthesis of this compound involves the reaction of urea derivatives with methylamine (B109427) or related compounds, where the choice of method can influence the final product's yield and purity. ontosight.ai

Table 1: Nucleophilic Addition Precursors

| Nucleophile | Electrophile/Intermediate | Resulting Bond |

|---|---|---|

| Methylamine | Isocyanate | N-C(O) |

| Urea Anion | Alkyl Halide | N-Alkyl |

Condensation reactions are a cornerstone of imine and urea synthesis. The formation of imines can be achieved through the reaction of aldehydes with amines, sometimes under microwave irradiation without a catalyst or solvent. organic-chemistry.org Multi-component condensation reactions, which combine several reactants in a single step, offer an efficient route to urea derivatives. researchgate.net For example, the three-component reaction of an aromatic aldehyde, an alkyne, and urea can yield condensation products. nih.gov

Cyclization strategies are employed to create cyclic ureas and related heterocyclic systems. Halogen-induced intramolecular cyclizations, for instance, can proceed under mild conditions to form lactams and cyclic ureas. mdpi.com These reactions often involve the formation of an intermediate that facilitates the ring-closing step. mdpi.com Similarly, the condensation of O-alkylisoureas with guanidines represents a historical and effective method for creating biguanide (B1667054) structures, which are closely related to this compound. beilstein-journals.org The cyclization of peptides through the formation of a urea bond is another advanced strategy that has been used to create complex cyclic structures. nih.gov

Synthesis of Substituted this compound Compounds

The core this compound structure is a versatile scaffold for further modification, allowing for the synthesis of a wide array of substituted derivatives with tailored properties. ontosight.ai

The nitrogen atoms within the this compound backbone are key sites for functionalization. ontosight.aiontosight.ai Standard alkylation and acylation reactions can be used to introduce a variety of substituents. google.com For example, derivatives such as N-(2,6-dimethylphenyl)-N'-[imino(methylamino)methyl]urea and N'-(2-ethyl-6-methylphenyl)-N-[imino(methylamino)methyl]-N-methyl-urea have been synthesized, showcasing the ability to add aryl and additional alkyl groups to the nitrogen centers. lookchem.comchemicalbook.com

More advanced techniques involve the generation and reaction of nitrogen-centered radicals. acs.org These highly reactive species can be formed from precursors like N-chlorosulfonamides or through photoredox catalysis, enabling the functionalization of sp² systems and the formation of new C-N bonds. acs.orgnih.gov

Table 2: Examples of Substituted this compound Derivatives

| Derivative Name | Substituent Groups | Reference |

|---|---|---|

| N-(2,6-dimethylphenyl)-N'-[imino(methylamino)methyl]urea | 2,6-dimethylphenyl | chemicalbook.com |

| N-(2,5-dimethylphenyl)-N'-[imino(methylamino)methyl]urea, monohydrochloride | 2,5-dimethylphenyl | ontosight.ai |

| N-(2,6-dimethylphenyl)-N-ethyl-N'-(imino(methylamino)methyl)urea, monohydrochloride | 2,6-dimethylphenyl, ethyl | ontosight.ai |

The this compound moiety can be integrated into larger and more complex molecular frameworks, including various heterocyclic systems. ontosight.ai Five-membered heterocycles like thiazole (B1198619) and triazole are crucial components in many functional molecules and can be linked to urea-containing fragments. nih.gov

Synthetic strategies have been developed to construct bicyclic or tricyclic scaffolds by tethering a urea linkage to a heterocyclic precursor. liverpool.ac.uk A notable example involves a ring-expansion method where a urea-tethered nitrile anion undergoes a Truce-Smiles rearrangement, leading to the formation of a bridged (imino)hydantoin ring within a polycyclic structure. liverpool.ac.uk The reaction of hydrazine (B178648) with allyl isothiocyanate and an α-haloketone in the presence of aldehydes can produce thiazolidine-4-one and 3H-thiazole derivatives through a one-pot, four-component condensation-cyclization. researchgate.net Furthermore, glycolurils, which are bicyclic compounds containing two fused urea rings, can be synthesized via the cyclization of ureas with α-dicarbonyl compounds. at.ua

Precursor Chemistry and Intermediate Reactions

The synthesis of this compound and its derivatives is underpinned by the chemistry of key precursors and reactive intermediates. Cyanoguanidine is a historically significant precursor for building biguanide structures through its reaction with amines. beilstein-journals.org

Isocyanates are another class of critical intermediates, often generated in situ from other functional groups. nih.govorganic-chemistry.org For example, the Curtius rearrangement of an acyl azide, formed from a carboxylic acid, produces an isocyanate that can be trapped by an amine to form a urea derivative. organic-chemistry.org Similarly, the Hofmann rearrangement of primary amides provides a direct route to isocyanates. organic-chemistry.org The reaction of amines with phosgene (B1210022) or its equivalents is a traditional method for generating isocyanate intermediates, which then react with other amines to form ureas. nih.gov These intermediate-driven strategies are fundamental to the construction of the urea backbone.

Role of Methylurea (B154334) and Related Imino Precursors

The synthesis of this compound, a compound structurally related to creatine (B1669601), often involves precursors that provide the core chemical scaffold. ontosight.airesearchgate.net Methylurea itself can be prepared through various methods, including the reaction of methylamine hydrochloride with potassium cyanate (B1221674) or urea, or from acetamide, bromine, and alkali. orgsyn.org The nitrosation of methylurea yields nitrosomethylurea, a related precursor. orgsyn.org

In the broader context of guanidino compound synthesis, which includes creatine and its analogs, the initial step is the formation of guanidinoacetate (GAA) from arginine and glycine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). physiology.orgcambridge.org This is followed by the methylation of GAA to form creatine. physiology.orgcambridge.org While not a direct synthesis of this compound, this biological pathway highlights the importance of guanidino group transfer from precursors like arginine. The synthesis of this compound can be conceptualized as the reaction between urea derivatives and methylamine or similar compounds. ontosight.ai

Derivatives of this compound, such as N'-(2-ethyl-6-methylphenyl)-N-[imino(methylamino)methyl]-N-methyl-urea hydrochloride, are utilized as pharmaceutical intermediates. lookchem.com The synthesis of such complex derivatives underscores the versatility of the core this compound structure.

Utilization of Carbodiimide (B86325) Reagents in Urea Derivative Synthesis

Carbodiimides are highly effective reagents for the synthesis of urea derivatives, primarily acting as dehydrating agents to facilitate the formation of peptide bonds and, by extension, urea linkages. thieme-connect.de One of the most common carbodiimides is N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.de The general mechanism involves the activation of a carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. This intermediate then reacts with an amine to form the desired amide or urea, releasing a urea byproduct. thermofisher.com

A significant challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct due to its low solubility. thieme-connect.de To address this, water-soluble carbodiimides like N-[3-(dimethylamino)propyl]-N'-ethylcarbodiimide (EDC) have been developed, allowing for easier separation of the urea byproduct through aqueous extraction. thieme-connect.dethermofisher.com Another strategy to overcome solubility issues is the use of N,N'-diisopropylcarbodiimide (DIC), which produces a more soluble urea byproduct. thieme-connect.de

Carbodiimide-mediated reactions are also employed in more complex transformations. For instance, the Lossen rearrangement, which can be mediated by carbodiimides, allows for the synthesis of α-ureidopeptides and peptidyl ureas from N-urethane protected α-amino/peptidyl hydroxamic acids. researchgate.net This one-pot procedure involves the formation of an isocyanate intermediate which then reacts with an amine to yield the urea product. researchgate.net

| Reagent | Key Feature | Application |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Inexpensive and readily available. thieme-connect.de | Predominantly used in peptide and urea synthesis. thieme-connect.de |

| N-[3-(Dimethylamino)propyl]-N'-ethylcarbodiimide (EDC) | Water-soluble, allowing for easy byproduct removal. thieme-connect.dethermofisher.com | Used in aqueous and organic solvents for cleaner reactions. thieme-connect.de |

| N,N'-Diisopropylcarbodiimide (DIC) | Produces a more soluble urea byproduct. thieme-connect.de | Useful in solid-phase synthesis. thieme-connect.de |

Multi-Component Condensation Reactions for Urea Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step, avoiding the isolation of intermediates. frontiersin.orgrsc.org The Biginelli reaction is a classic example of an MCR, involving the condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). frontiersin.orgresearchgate.netscielo.org.mx

Recent advancements have expanded the scope of MCRs involving urea derivatives. For instance, a five-component condensation reaction has been discovered where a Biginelli intermediate, formed from a urea, β-keto ester, and formaldehyde (B43269), undergoes a subsequent hetero-Diels-Alder reaction. frontiersin.org This cascade process, catalyzed by indium bromide, leads to the formation of complex fused heterocyclic structures. frontiersin.org

Another innovative MCR involves the condensation of urea or thiourea with formaldehyde and hydrogen sulfide (B99878) to synthesize 1,3,5-thiadiazinane-4-(thi)ones and macroheterocycles. semanticscholar.orgresearchgate.net The outcome of this reaction is highly dependent on the reaction conditions, such as the presence of a promoter like n-BuONa. semanticscholar.orgresearchgate.net These reactions demonstrate the versatility of urea and its derivatives in constructing diverse and complex molecular architectures through one-pot procedures.

| Reaction Type | Components | Product |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea. frontiersin.orgresearchgate.netscielo.org.mx | Dihydropyrimidinones (DHPMs). frontiersin.orgresearchgate.net |

| Five-Component Condensation | Urea, β-keto ester, Formaldehyde. frontiersin.org | Fused heterocyclic compounds. frontiersin.org |

| Thiadiazinane Synthesis | (Thio)urea, Formaldehyde, Hydrogen Sulfide. semanticscholar.orgresearchgate.net | 1,3,5-Thiadiazinane-4-(thi)ones, Macroheterocycles. semanticscholar.orgresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of urea derivatives to minimize environmental impact and improve safety. A significant focus has been on finding safer alternatives to hazardous reagents like phosgene, which is traditionally used to produce isocyanates for urea synthesis. nih.govgoogle.com Phosgene substitutes such as N,N'-carbonyldiimidazole (CDI) and triphosgene (B27547) are now widely used. nih.gov CDI is a crystalline solid that does not produce chlorinated byproducts, making it a safer option. nih.gov

Solvent choice is another critical aspect of green chemistry. The use of water as a solvent is highly desirable. "On-water" reactions of isocyanates with amines have been shown to be a facile and sustainable method for synthesizing unsymmetrical ureas, often with simple product isolation through filtration. organic-chemistry.org

Furthermore, catalyst development plays a crucial role in green synthesis. The use of reusable heterogeneous catalysts, such as dicalcium phosphate (B84403) dihydrate for the Biginelli reaction, offers advantages like short reaction times and reduced environmental hazards. scielo.org.mx Recent research has also explored novel, energy-efficient methods like plasma-ice interaction with gas mixtures of N2 + CO2 or NH3 + CO2 for urea synthesis, presenting a potential sustainable alternative to conventional processes. arxiv.org The development of self-healing and recyclable poly(urea-imine) thermosets from CO2-sourced oligourea further highlights the move towards sustainable materials derived from urea-based compounds. rsc.org

Mechanistic Insights into Imino Methylamino Methyl Urea Reactivity

Intrinsic Reactivity Profiles of the (Imino(methylamino)methyl)urea Moiety

The reactivity of the this compound molecule is dictated by the interplay between the electron-rich guanidine (B92328) portion and the electron-deficient urea (B33335) carbonyl group. This creates multiple reactive centers within the molecule.

The this compound molecule possesses several nitrogen and carbon atoms, each with distinct reactivity.

Nitrogen Centers : There are four nitrogen atoms in the molecule. The most basic and nucleophilic is the sp²-hybridized imino nitrogen of the guanidine group. Protonation at this site leads to a resonance-stabilized guanidinium (B1211019) cation, where the positive charge is delocalized across all three guanidine nitrogens. stackexchange.com The two amino nitrogens of the guanidine portion are less basic. The nitrogen atom of the urea group linked to the guanidine carbon is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group, making it more akin to an amide nitrogen.

Carbon Centers : The molecule has two primary electrophilic carbon centers. The central carbon of the guanidine group is susceptible to nucleophilic attack, though it is less electrophilic than a typical carbonyl carbon. The carbonyl carbon of the urea moiety is a classic electrophilic center, readily attacked by nucleophiles.

Protonation is a critical factor governing the behavior of this compound. Acylguanidines are considerably less basic than their alkylguanidine counterparts (pKa values around 8.0 vs. 13.5) but can still be significantly protonated under physiological conditions. acs.org

Protonation occurs preferentially on the imino (sp²) nitrogen, creating a resonance-stabilized guanidinium ion. stackexchange.com This event has several consequences:

Stabilization : The resulting cation is stabilized by charge delocalization, making the protonated form quite stable.

Altered Reactivity : Upon protonation, the guanidinium group becomes a much poorer nucleophile. However, its ability to act as a hydrogen-bond donor is significantly enhanced. This change from a basic center to a hydrogen-bonding site can dramatically alter its interaction with other molecules or enzyme active sites. rsc.org

Conformational Changes : The formation of the guanidinium ion and its interaction with counter-ions or solvent molecules can influence the conformational preferences of the molecule, potentially locking it into a more rigid structure. acs.orgnih.gov

This control over the molecule's electronic and structural properties via protonation is key to its function in various chemical and biological systems.

Hydrolysis and Degradation Pathways of this compound Derivatives

Derivatives of this compound are susceptible to both hydrolytic and non-hydrolytic degradation, leading to a variety of smaller molecules. The specific pathway is often dependent on pH, temperature, and the presence of catalysts.

The hydrolysis of the N-acylguanidine linkage (the bond between the urea carbonyl and the guanidine nitrogen) is a key degradation pathway. The kinetics of this process are pH-dependent. Based on studies of related compounds, hydrolysis can proceed through different mechanisms in acidic, neutral, and basic conditions. nih.gov

Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the urea carbonyl oxygen would activate the carbon for nucleophilic attack by water, followed by cleavage of the C-N bond.

Base-Catalyzed Hydrolysis : In basic media, the reaction can be initiated by the deprotonation of a nitrogen atom or by direct hydroxide (B78521) attack on the guanidine or urea carbon. Studies on similar guanidines have shown complex dependencies on pH, with reaction pathways involving neutral, monoanionic, and even dianionic species. nih.gov

Enzymatic catalysis can also play a role. Enzymes from the ureohydrolase superfamily are known to hydrolyze guanidine groups, suggesting that biological systems could possess enzymes capable of cleaving this molecule. nih.gov

| Condition | Proposed Mechanism | Relative Rate Constant (k_rel) | Key Influencing Factors |

|---|---|---|---|

| Acidic (pH < 4) | Specific acid catalysis; water attack on protonated urea carbonyl | Moderate | H⁺ concentration |

| Neutral (pH ~ 7) | Spontaneous decomposition / General acid-base catalysis | Slow | Buffer concentration, Temperature |

| Basic (pH > 10) | Decomposition via monoanionic species; OH⁻ attack | Fast | OH⁻ concentration |

| Enzymatic | Enzyme-mediated nucleophilic attack | Very Fast | Enzyme and substrate concentration, pH, Temperature |

The degradation of this compound can produce several by-products. The most probable pathways include intramolecular cyclization and hydrolysis.

Intramolecular Cyclization : A likely non-enzymatic degradation route is an intramolecular attack of the terminal urea nitrogen onto the electrophilic guanidine carbon. This pathway is analogous to the conversion of creatine (B1669601) to creatinine (B1669602). physiology.orgresearchgate.net This reaction would result in the formation of a cyclic derivative, likely releasing methylamine (B109427) as a by-product.

Hydrolysis of the Acyl-Guanidine Bond : This pathway would cleave the molecule into two main components: urea and methylguanidine.

Hydrolysis of the Urea Moiety : The urea part of the molecule could also be hydrolyzed, particularly under the action of urease-like enzymes, to yield carbon dioxide, ammonia (B1221849), and the remaining substituted guanidine.

| Degradation Pathway | Primary Products | Secondary Products |

|---|---|---|

| Intramolecular Cyclization | 1-carbamoyl-2-imino-3-methylimidazolidin-4-one (or tautomer) | Methylamine |

| Acyl-Guanidine Hydrolysis | Urea | Methylguanidine |

| Urea Moiety Hydrolysis | (Imino(methylamino)methyl)amine | Carbon Dioxide, Ammonia |

Catalytic Reaction Pathways Involving this compound

Beyond being a substrate in reactions, the N-acylguanidine moiety itself can function as an organocatalyst. Its ability to act as both a Brønsted base and, when protonated, a hydrogen-bond donor allows it to mimic the function of arginine residues in the active sites of some enzymes. mdpi.com

Brønsted Base Catalysis : The basic imino nitrogen can deprotonate a pronucleophile, activating it for addition to an electrophile.

Hydrogen-Bonding Catalysis : In its protonated guanidinium form, the molecule can act as a bifunctional catalyst, using its N-H groups to form hydrogen bonds with a substrate. This can activate an electrophile and orient the reactants, thereby controlling the stereoselectivity of the reaction. For example, amino acylguanidines have been successfully employed as catalysts in asymmetric aldol (B89426) reactions. mdpi.com

The development of chiral guanidine derivatives has become a significant area of research in asymmetric synthesis, where they are used to catalyze a wide range of enantioselective reactions, demonstrating their versatility and power as organocatalysts. researchgate.net

Acid-Catalyzed Transformations

Under acidic conditions, this compound, commonly known as creatine, undergoes a well-documented intramolecular cyclization to form creatinine. nih.govmarshall.edumdpi.com This non-enzymatic reaction is a key metabolic process and its rate is significantly influenced by pH and temperature. nih.govnih.govbibliotekanauki.pl

The generally accepted mechanism for this acid-catalyzed transformation involves the following key steps:

Protonation of the Guanidinium Group: The reaction is initiated by the protonation of one of the nitrogen atoms of the guanidinium group. This enhances the electrophilicity of the guanidinium carbon.

Intramolecular Nucleophilic Attack: The carboxylate group, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the protonated guanidinium moiety. marshall.edu This leads to the formation of a tetrahedral intermediate.

Dehydration: Subsequent elimination of a water molecule from the tetrahedral intermediate results in the formation of the cyclic product, creatinine. researchgate.net

The rate of this cyclization is highly dependent on the pH of the solution. Studies have shown that the reaction rate reaches its maximum at a pH of around 3.4. bibliotekanauki.pl At very low pH (below 2.5), the amide group of the creatinine molecule can become protonated, which can hinder the reverse reaction. nih.govresearchgate.net Conversely, at a very high pH (above 12.1), deprotonation of the acidic group can also slow down the cyclization process. nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to model the cyclization mechanism, providing insights into the transition states and intermediates involved. marshall.eduresearchgate.net These studies support a stepwise pathway for the cyclization reaction.

Nucleophilic Catalysis via Iminium Activation

The guanidinium group of this compound can be activated under acidic conditions to form a reactive iminium ion intermediate. This iminium ion is a potent electrophile and can be susceptible to attack by various nucleophiles. While the intramolecular cyclization to creatinine is the most prominent acid-catalyzed transformation, the formation of an N-amidinyliminium ion opens up possibilities for other nucleophilic addition reactions. mdpi.com

The general principle of nucleophilic catalysis via iminium activation involves:

Formation of the Iminium Ion: Protonation of a nitrogen atom in the guanidinium group leads to the formation of a resonance-stabilized iminium cation. This activation makes the carbon atom of the C=N bond highly electrophilic.

Nucleophilic Attack: A nucleophile can then attack this electrophilic carbon, leading to the formation of a new carbon-nucleophile bond.

While specific examples of intermolecular nucleophilic catalysis on this compound itself are not extensively documented in the literature, the reactivity of N-acyliminium ions derived from related guanidine structures has been explored. researchgate.net These studies demonstrate the feasibility of nucleophilic additions to activated guanidinium systems.

The high nucleophilicity of guanidines themselves can sometimes lead to side reactions, such as aza-Michael additions with dienophiles. nih.govphysiology.org However, protonation to form the guanidinium salt can act as a protecting group, directing the reactivity towards desired pathways like cycloadditions. nih.govphysiology.org The synthesis of substituted guanidines often proceeds through intermediates that can be considered analogous to iminium ions, highlighting the synthetic utility of this reactive species. researchgate.netnih.govresearchgate.netorganic-chemistry.org

Further research is needed to fully explore the scope and mechanisms of nucleophilic catalysis involving the iminium activation of this compound and its derivatives with a wide range of nucleophiles.

Advanced Spectroscopic Characterization and Structural Elucidation of Imino Methylamino Methyl Urea and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. Although a complete, publicly available experimental NMR dataset for (Imino(methylamino)methyl)urea is not readily found, its spectral characteristics can be reliably predicted based on the well-established principles of NMR and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The key proton groups are the methyl protons (-CH₃) and the various amine and imine protons (-NH and =NH).

Methyl Protons (-CH₃): These protons are attached to a nitrogen atom, which is adjacent to an imino group. Their chemical shift is anticipated to be in the range of 2.8-3.0 ppm . This signal would likely appear as a singlet if there is no significant coupling to neighboring N-H protons, or as a doublet if coupling occurs.

Amine/Imine Protons (-NH, -NH₂, =NH): The protons on the nitrogen atoms are expected to have chemical shifts that are highly sensitive to the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange phenomena. These signals are often broad and can appear over a wide range from 5.0 to 8.0 ppm . The exchangeable nature of these protons means they may not always show clear coupling to adjacent protons.

The coupling constants (J-values) provide information about the connectivity of protons. For instance, a potential coupling between the methyl protons and the adjacent N-H proton would yield a doublet for the methyl signal and a quartet for the N-H signal, with a typical ³J(H-N-C-H) coupling constant of approximately 5 Hz. However, rapid proton exchange, especially in protic solvents, can lead to the decoupling of these spins, resulting in singlet signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CH₃ | 2.8 - 3.0 | Singlet or Doublet | Chemical shift influenced by adjacent nitrogen and imino group. Multiplicity depends on coupling to N-H proton. |

| -NH-, -NH₂, =NH | 5.0 - 8.0 | Broad Singlet(s) | Highly variable chemical shift. Broadening is common due to quadrupole effects of nitrogen and chemical exchange. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected. pressbooks.pub

Carbonyl Carbon (C=O): The carbon of the urea (B33335) carbonyl group is the most deshielded carbon in the molecule. Its chemical shift is predicted to be in the range of 158-162 ppm , which is characteristic of urea and related compounds.

Imino Carbon (C=N): The carbon atom of the guanidine-like moiety is also significantly deshielded and is expected to resonate at approximately 155-159 ppm .

Methyl Carbon (-CH₃): The methyl carbon, being attached to a nitrogen atom, will appear further downfield than a typical alkane methyl group, with an expected chemical shift around 30-35 ppm . uva.nl

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hybridization | Notes |

|---|---|---|---|

| C=O (Urea) | 158 - 162 | sp² | Typical range for carbonyl carbons in urea and amide systems. pressbooks.pub |

| C=N (Guanidine) | 155 - 159 | sp² | Characteristic chemical shift for the central carbon in a guanidine (B92328) group. |

| -CH₃ | 30 - 35 | sp³ | Attached to a nitrogen atom, causing a downfield shift compared to alkanes. uva.nl |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~2.9 ppm to the carbon signal at ~32 ppm, confirming their assignment to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

A correlation from the methyl protons to the imino carbon (C=N), establishing the N-methylguanidine substructure.

Correlations from the various N-H protons to the carbonyl (C=O) and imino (C=N) carbons, confirming the connectivity between the urea and guanidine moieties.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this molecule, it could potentially show the coupling between the -NH- and -CH₃ protons, if this coupling is not averaged out by chemical exchange.

These advanced techniques are crucial for the complete structural characterization of novel compounds or for identifying impurities in pharmaceutical samples. ipb.ptdiva-portal.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are expected to be rich with features corresponding to the vibrations of its constituent bonds. The assignment of these bands can be made by comparison with related molecules like urea and guanylurea (B105422). rsc.orgrasayanjournal.co.in

N-H Vibrations: The N-H stretching vibrations typically appear as strong, broad bands in the IR spectrum in the region of 3200-3500 cm⁻¹ . The breadth of these bands is indicative of hydrogen bonding. N-H bending vibrations are expected around 1600-1650 cm⁻¹ .

C=O Vibrations: The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum. For a urea-like moiety, this is expected in the range of 1670-1700 cm⁻¹ .

C=N and C-N Vibrations: The imine (C=N) stretching vibration is expected in the 1630-1660 cm⁻¹ region. It is often coupled with N-H bending modes, which can make a precise assignment challenging. The C-N stretching vibrations occur at lower frequencies, typically in the 1400-1450 cm⁻¹ range.

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂, -NH- | 3200 - 3500 | Strong, Broad |

| C=O Stretch (Amide I) | Urea | 1670 - 1700 | Very Strong |

| C=N Stretch | Imino | 1630 - 1660 | Medium to Strong |

| N-H Bend | -NH₂, -NH- | 1600 - 1650 | Medium to Strong |

| C-N Stretch | Amide/Amine | 1400 - 1450 | Medium |

The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O and C=N groups) in this compound facilitates the formation of extensive intermolecular hydrogen bonding networks in the solid state. rsc.org These interactions have distinct spectroscopic signatures. nih.gov

The most prominent effect of hydrogen bonding is observed on the stretching frequencies of the donor and acceptor groups. In the IR spectrum, the N-H stretching bands are typically shifted to lower frequencies (a red shift) and become significantly broader and more intense upon formation of hydrogen bonds. Similarly, the C=O stretching frequency is also lowered as the carbonyl oxygen participates in hydrogen bonding.

Studies on the closely related guanylurea hydrochloride have shown that strong intra- and inter-molecular hydrogen bonds lead to a polymer-like structure in the solid state. rsc.org This extensive hydrogen bonding also influences the π-electron delocalization across the molecule. The strength and nature of these interactions can be further investigated by observing spectral changes with temperature or in different solvents. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry serves as a powerful analytical technique for the characterization of this compound, providing insights into its molecular weight, elemental composition, and structural features. Through various MS applications, researchers can confirm the identity of the compound and study its behavior in the gas phase.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the precise molecular formula.

The theoretical exact mass of the protonated molecule of this compound, [C₃H₈N₄O + H]⁺, is calculated to be 117.0771 Da. Experimental determination of the m/z value of the molecular ion using HRMS would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula as C₃H₈N₄O.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| Neutral Molecule | C₃H₈N₄O | 116.0698 |

| Protonated Molecule [M+H]⁺ | C₃H₉N₄O⁺ | 117.0771 |

Note: Data is based on theoretical calculations.

Common fragmentation would likely involve the cleavage of the urea and guanidinium (B1211019) moieties. Potential product ions could arise from the loss of ammonia (B1221849) (NH₃), isocyanic acid (HNCO), or the methylamine (B109427) group (CH₃NH₂). A detailed analysis of the m/z values of these fragments would allow for the reconstruction of the molecule's structure.

Table 2: Predicted Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Predicted Fragment (Neutral Loss) | Predicted Fragment (m/z) |

| 117.0771 | Loss of NH₃ | 100.0511 |

| 117.0771 | Loss of HNCO | 74.0610 |

| 117.0771 | Loss of CH₃NH₂ | 86.0406 |

Note: This table represents predicted fragmentation patterns and requires experimental verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's chemical and physical properties.

Table 3: Required Crystallographic Data for this compound (Data Not Available)

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Bond Lengths (e.g., C=O, C-N) | Not Available |

| Bond Angles (e.g., N-C-N) | Not Available |

| Torsion Angles | Not Available |

Theoretical and Computational Investigations of Imino Methylamino Methyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Imino(methylamino)methyl)urea. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, multiple stable structures, or conformers, may exist. Conformational analysis systematically explores these different arrangements to identify the most energetically favorable ones.

Theoretical calculations, often using DFT with basis sets like 6-311++G(d,p), can precisely determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformer. researchgate.netasianpubs.org The analysis can reveal intramolecular hydrogen bonding and steric effects that influence the molecule's preferred shape. Different conformers can exhibit varying levels of stability, and computational methods can quantify these energy differences.

Table 1: Calculated Geometric Parameters for a Stable Conformer of this compound Note: The following data is illustrative of typical results from DFT calculations.

| Parameter | Bond | Value | Parameter | Angle | Value |

| Bond Length | C=O | 1.25 Å | Bond Angle | O-C-N | 124.5° |

| Bond Length | C-N (urea) | 1.37 Å | Bond Angle | N-C-N (urea) | 118.0° |

| Bond Length | C=N (imino) | 1.29 Å | Bond Angle | C-N-C (methylamino) | 121.5° |

| Bond Length | C-N (imino) | 1.35 Å | Dihedral Angle | H-N-C-N | 180.0° |

| Bond Length | C-N (methylamino) | 1.46 Å | Dihedral Angle | O=C-N-C | 0.5° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govirjweb.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It maps regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, colored blue). researchgate.net These maps are invaluable for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites for electrophilic attack, while regions near hydrogen atoms would show positive potential.

Table 2: Calculated Electronic Properties of this compound Note: The following data is illustrative and based on typical DFT calculation results for similar molecules.

| Parameter | Value (eV) | Description |

| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.31 | Indicates high chemical stability |

| Ionization Potential (I) | 6.52 | Energy required to remove an electron |

| Electron Affinity (A) | 1.21 | Energy released when an electron is added |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu The strength of these interactions, calculated using second-order perturbation theory, reveals the presence of hyperconjugative effects that contribute to molecular stability. researchgate.netresearchgate.net

In this compound, NBO analysis can quantify the delocalization of lone pair electrons from nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds (e.g., n → π* or n → σ* transitions). These interactions are crucial for understanding the planarity of the urea (B33335) and guanidine (B92328) fragments and the partial double-bond character of the C-N bonds.

Table 3: NBO Second-Order Perturbation Analysis for this compound Note: This table presents hypothetical but representative data for key electronic delocalization interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C-N) | 45.8 | Resonance stabilization of carbonyl group |

| LP (Nurea) | π(C=O) | 55.2 | Resonance delocalization in urea moiety |

| LP (Nimino) | π(C=N) | 62.1 | Delocalization in imino group |

| σ (C-H) | σ(C-N) | 5.1 | Hyperconjugation |

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur. chemrxiv.org

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. Locating and characterizing the geometry and energy of transition states is essential for understanding reaction kinetics. Computational methods can model these short-lived structures, which are often impossible to observe experimentally. For a molecule like this compound, a potential reaction to study would be its tautomerization to creatine (B1669601), a biologically significant isomer. This would involve proton transfer, and calculations could pinpoint the transition state structure for this isomerization.

Theoretical calculations can predict important thermochemical parameters for a reaction, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net These values determine the thermodynamic feasibility and spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction under the given conditions. By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. These calculations are vital for predicting whether a synthetic route is viable or for understanding the stability of a compound under different conditions. nist.gov

Table 4: Calculated Thermochemical Parameters for a Hypothetical Reaction Reaction Example: Tautomerization of this compound to Creatine Note: Data is illustrative of computational thermochemistry results.

| Parameter | Value | Unit | Interpretation |

| Activation Energy (Ea) | +25.5 | kcal/mol | Energy barrier for the reaction to occur |

| Enthalpy of Reaction (ΔH) | -12.3 | kcal/mol | Reaction is exothermic |

| Gibbs Free Energy of Reaction (ΔG) | -10.1 | kcal/mol | Reaction is spontaneous |

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive search of scientific literature has revealed a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the availability of advanced computational methods for predicting molecular properties, no specific scholarly articles detailing such analyses for this particular compound could be identified.

While the user's request outlined a detailed examination of this compound's spectroscopic, non-linear optical (NLO), and quantum chemical properties, the foundational research required to construct such an article appears to be absent from published scientific databases. Methodologies such as Density Functional Theory (DFT) for vibrational and electronic spectra prediction, analysis of NLO properties, and advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Multiwfn analysis have not been specifically applied to this compound in any accessible research.

Computational chemistry is a powerful tool for predicting and understanding the behavior of molecules. Theoretical calculations can provide valuable insights into a compound's structure, reactivity, and physical properties, often complementing or guiding experimental work. The requested analyses, including the prediction of vibrational and electronic absorption spectra, are crucial for characterizing a molecule and understanding its interaction with light. Furthermore, the investigation of NLO properties is a key area of materials science, with applications in optics and photonics. Advanced electronic structure analyses like QTAIM offer deep insights into the nature of chemical bonds within a molecule.

The absence of such studies on this compound means that data for the requested sections—including calculated vibrational spectra, predicted electronic absorption spectra, analysis of non-linear optical properties, and QTAIM/Multiwfn analysis—is not available. Consequently, the creation of data tables and a detailed discussion of research findings as per the user's instructions is not possible at this time.

It is worth noting that computational studies have been performed on structurally related molecules. For instance, extensive theoretical research exists for creatinine (B1669602) , a metabolite that can exist in an imino tautomeric form (2-imino-1-methyl-imidazolidin-4-one), sharing some structural motifs with the requested compound. These studies on creatinine have explored its tautomeric equilibrium, spectroscopic properties, and have employed various computational methods. However, these findings are specific to creatinine and cannot be extrapolated to accurately describe the properties of this compound.

This lack of specific research on this compound highlights a potential area for future investigation within the field of computational chemistry. Such a study would be the first to characterize the theoretical and computational properties of this compound, contributing new knowledge to the scientific community. Until such research is conducted and published, a detailed and scientifically accurate article on this specific topic cannot be generated.

Coordination Chemistry of Imino Methylamino Methyl Urea

Synthesis and Characterization of Metal Complexes

Metal-Promoted Deprotonation in Coordination6.3. Development of (Imino(methylamino)methyl)urea-Based Coordination Polymers

Without dedicated studies on this compound, providing scientifically validated information for any of these sections is not possible. For example, research on the simpler, unsubstituted guanylurea (B105422) shows it can form complexes with copper(II), nickel(II), and zinc(II), but how the N-methyl substituent on the target compound affects its ligand properties remains uninvestigated at.uatandfonline.com. Similarly, while metal-promoted deprotonation is a known feature of urea (B33335) coordination, its occurrence and characteristics for this compound have not been documented. Finally, no instances of coordination polymers constructed from this specific ligand have been reported.

Due to the absence of specific data, generating the requested article would lead to a violation of the core instructions regarding content and scope.

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The bifunctional nature of (Imino(methylamino)methyl)urea, possessing both a nucleophilic urea (B33335) and a highly basic guanidine (B92328) group, makes it a versatile building block for the synthesis of more complex molecular architectures.

The guanidine and urea functionalities are well-established precursors for the synthesis of various nitrogen-containing heterocycles. It is therefore highly probable that this compound can serve as a key synthon in the construction of pyrimidine (B1678525) and benzimidazole (B57391) rings.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as a guanidine or urea. This compound provides this necessary fragment and could react with various 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or similar synthons to form substituted pyrimidines. The presence of the methyl group and the additional urea nitrogen offers sites for further functionalization, leading to a diverse range of pyrimidine derivatives.

Benzimidazoles: The synthesis of 2-aminobenzimidazoles can be achieved through the cyclization of o-phenylenediamines with various reagents. Guanidines are known to participate in such reactions. This compound could react with o-phenylenediamines, likely under acidic or thermal conditions, to yield 2-(guanyl)aminobenzimidazoles. The urea moiety might remain as a substituent on the exocyclic nitrogen, offering a handle for further synthetic modifications.

| Heterocyclic System | Potential Precursors with this compound | Expected Product Class |

| Pyrimidines | 1,3-Diketones, β-Ketoesters, Malonates | Substituted 2-(Ureido-N-methylguanidino)pyrimidines |

| Benzimidazoles | o-Phenylenediamines | 1-(Benzimidazol-2-yl)-3-methyl-3-guanylureas |

Beyond direct incorporation into heterocyclic systems, this compound can be envisioned as a precursor to other valuable organic intermediates. For instance, selective hydrolysis or derivatization of the urea or guanidine group could unmask reactive functionalities. The compound could also be used to generate substituted guanidinium (B1211019) salts, which have applications as phase-transfer catalysts or ionic liquids.

Role in Catalysis Research

The presence of both hydrogen-bond donating and accepting groups, coupled with the basicity of the guanidine moiety, suggests potential applications of this compound in catalysis.

Urea and guanidine derivatives are prominent motifs in the field of organocatalysis, primarily acting as hydrogen-bond donors to activate electrophiles. The urea portion of this compound can form bidentate hydrogen bonds with substrates containing carbonyl or nitro groups, thereby lowering the energy of the transition state in various reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The appended guanidine group could act as a Brønsted base, leading to bifunctional catalysis where both the electrophile and nucleophile are activated simultaneously. This dual activation is a hallmark of many efficient organocatalytic systems and mimics strategies employed by enzymes.

| Catalytic Approach | Potential Role of this compound | Example Reaction |

| Hydrogen-Bonding Catalysis | Urea moiety acts as a hydrogen-bond donor to activate electrophiles. | Asymmetric Michael Addition |

| Brønsted Base Catalysis | Guanidine moiety acts as a base to deprotonate pronucleophiles. | Henry (Nitroaldol) Reaction |

| Bifunctional Catalysis | Simultaneous activation of electrophile and nucleophile. | Enantioselective Mannich Reaction |

For applications in industrial processes, the immobilization of catalysts onto solid supports is highly desirable to facilitate catalyst separation and recycling. This compound could be anchored to a solid support, such as silica (B1680970) gel or a polymer resin, through either the urea or guanidine nitrogen atoms. The resulting heterogeneous catalyst would retain the key catalytic features of the parent molecule. Such immobilized catalysts could be employed in continuous flow reactors for a variety of organic transformations. The porous nature of the support could also introduce size and shape selectivity to the catalytic process.

Contribution to Novel Functional Materials Synthesis

The ability of urea and guanidine groups to form strong and directional hydrogen bonds makes this compound an interesting candidate for the synthesis of supramolecular polymers and other functional materials. The multiple hydrogen bonding sites could lead to the formation of well-ordered one-, two-, or three-dimensional networks. Furthermore, polymerization of this compound with suitable comonomers could lead to the formation of novel poly(guanylurea)s. These polymers, bearing cationic guanidinium groups along the backbone, could exhibit interesting properties for applications in areas such as gene delivery, antimicrobial coatings, or as components of ion-exchange membranes. The specific arrangement of functional groups in this compound could impart unique self-assembly behaviors and material properties that are distinct from simpler urea or guanidine building blocks.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (Imino(methylamino)methyl)urea, and how can purity be optimized?

- Methodological Answer : Multi-step synthesis involving urea derivatives and methylamine precursors is common. Purity optimization requires techniques like recrystallization, HPLC purification, and monitoring via NMR spectroscopy to confirm structural integrity. Reaction conditions (e.g., pH, temperature) should be systematically varied to minimize byproducts .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹). Mass spectrometry (MS) validates molecular weight. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to quantify degradation products. Data should adhere to ICH guidelines for chemical stability, emphasizing kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can experimental design resolve discrepancies in thermodynamic stability data for this compound under varying pH conditions?

- Methodological Answer : Apply a factorial design to isolate variables (e.g., pH, ionic strength). Use isothermal titration calorimetry (ITC) to measure enthalpy changes. Validate results with independent techniques like differential scanning calorimetry (DSC). Statistical tools (e.g., ANOVA) identify significant factors, while replication ensures reproducibility .

Q. What strategies mitigate decomposition of this compound in aqueous solutions during long-term stability studies?

- Methodological Answer : Optimize buffer systems (e.g., phosphate vs. acetate) to stabilize pH. Add antioxidants (e.g., ascorbic acid) or chelating agents to inhibit oxidative degradation. Monitor degradation pathways via LC-MS/MS and compare with computational predictions (e.g., QSPR models) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Employ Density Functional Theory (DFT) to calculate reaction pathways and transition states. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Use molecular dynamics (MD) simulations to assess solvation effects. Cross-disciplinary collaboration ensures alignment between theoretical and empirical results .

Q. What experimental frameworks address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. Use standardized assay protocols (e.g., MIC for antimicrobial activity) across labs. Meta-analysis of existing data identifies outliers, while mechanistic studies (e.g., enzyme inhibition assays) clarify mode of action .

Methodological Guidelines

- Data Validation : Follow IUPAC recommendations for reproducibility, including inter-laboratory validation and transparency in reporting uncertainties .

- Literature Review : Prioritize primary sources and use citation tools (e.g., Zotero) to track foundational studies. Avoid reliance on non-peer-reviewed platforms .

- Ethical Compliance : Ensure all synthetic and biological studies adhere to institutional safety protocols and ethical review boards, particularly for toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.